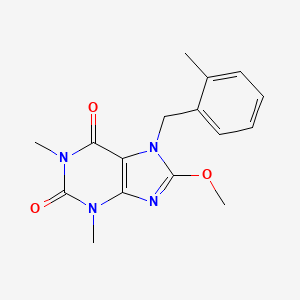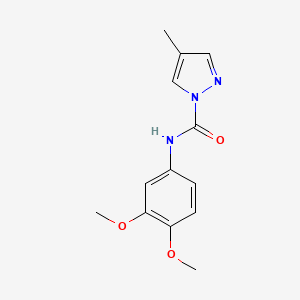
N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide, also known as DMHP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMHP belongs to the class of pyrazole carboxamide compounds and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide is not fully understood. However, it has been suggested that N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has also been shown to inhibit the activity of p38 mitogen-activated protein kinase (MAPK), a signaling pathway that is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has also been found to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which play a key role in the inflammatory response. Furthermore, N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit a wide range of biological activities. However, N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Furthermore, N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide. One area of research is the development of more efficient synthesis methods for N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide and its analogs. Another area of research is the investigation of the pharmacokinetics and toxicity of N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide in vivo. Furthermore, the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide in the treatment of neurodegenerative diseases and cancer should be further explored. Additionally, the molecular mechanisms underlying the biological activities of N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide should be elucidated to better understand its therapeutic potential.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with 4-methyl-1H-pyrazole-1-carboxylic acid, followed by the addition of ammonia and acetic anhydride. The product obtained is then purified through recrystallization to obtain pure N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been found to exhibit neuroprotective properties and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-7-14-16(8-9)13(17)15-10-4-5-11(18-2)12(6-10)19-3/h4-8H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHROJFZGPNYBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

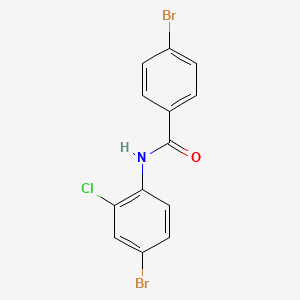
![4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5816282.png)
![2-[2-(benzyloxy)phenyl]-N-[(3R*,4R*)-4-hydroxypyrrolidin-3-yl]acetamide](/img/structure/B5816294.png)

![ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5816307.png)

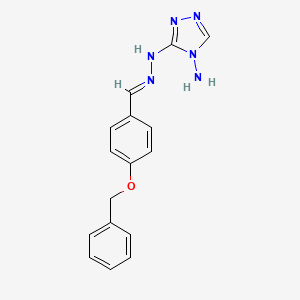
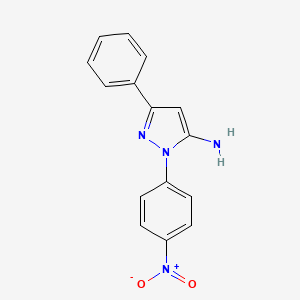
![4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5816346.png)
![1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5816351.png)
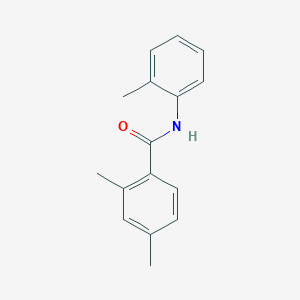
![4-[(3,4-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5816365.png)
![4-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5816372.png)
